2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide
Description
The compound 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide belongs to a class of 1,2,4-triazole derivatives, which are characterized by a triazole core linked to sulfanyl-acetamide moieties and substituted aryl groups. Its structure includes a 2-chlorophenyl group at position 5 of the triazole ring and a 2,3-dimethylphenyl group on the acetamide nitrogen. This compound is part of a broader family of triazole-based molecules studied for their diverse pharmacological activities, including anti-inflammatory, anti-exudative, and enzyme-inhibitory properties .
Properties
IUPAC Name |
2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5OS/c1-11-6-5-9-15(12(11)2)21-16(25)10-26-18-23-22-17(24(18)20)13-7-3-4-8-14(13)19/h3-9H,10,20H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIARYZBUVRANMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide is a triazole derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C16H20ClN5OS
- Molecular Weight : 365.88 g/mol
- CAS Number : 665017-48-1
Triazole compounds are known to interact with various biological targets. The specific activity of this compound may involve:
- Inhibition of Enzymes : Triazoles often act as inhibitors of cytochrome P450 enzymes, which play a crucial role in the metabolism of various substances in the body.
- Antifungal Activity : Compounds with similar structures have shown efficacy against fungal pathogens by inhibiting ergosterol synthesis, a vital component of fungal cell membranes.
Antifungal Activity
Research indicates that triazole derivatives exhibit significant antifungal properties. For instance:
- A study demonstrated that compounds similar to this triazole inhibited the growth of various fungal strains, suggesting a potential application in treating fungal infections .
Antitumor Activity
There is growing evidence that triazole derivatives can exert antitumor effects:
- Case Study : A derivative with structural similarities was tested against several cancer cell lines and exhibited cytotoxic effects, indicating potential for development as an anticancer agent .
Anti-inflammatory Effects
Inflammation plays a role in numerous diseases, and compounds like this triazole may help mitigate inflammatory responses:
- Some studies have indicated that triazoles can reduce the production of pro-inflammatory cytokines, thus demonstrating anti-inflammatory properties .
Research Findings
A summary of relevant studies is presented in the table below:
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of triazole derivatives, including the compound . The mechanism of action often involves the inhibition of cancer cell proliferation and induction of apoptosis. For instance, compounds similar to 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide have shown significant cytotoxicity against various cancer cell lines such as HCT-116 and MCF-7 with IC50 values below 100 μM .
Antimicrobial Activity
Triazole compounds are known for their broad-spectrum antimicrobial properties. The sulfanyl group in this compound enhances its interaction with microbial enzymes, potentially leading to effective inhibition of bacterial growth. Research indicates that derivatives with similar structures exhibit potent activity against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Properties
Recent findings suggest that triazole-based compounds can act as inhibitors of inflammatory pathways. In silico studies have demonstrated that these compounds may inhibit enzymes like lipoxygenase, which play a crucial role in inflammation . This property makes them potential candidates for developing anti-inflammatory drugs.
Case Study 1: Anticancer Efficacy
In a study published in Molecules, researchers synthesized several triazole derivatives and evaluated their anticancer activity. The compound exhibited a notable ability to induce apoptosis in cancer cells through caspase activation and mitochondrial membrane potential disruption .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 37 | HCT-116 | 36 | Apoptosis induction |
| 46 | MCF-7 | 34 | Apoptosis induction |
Case Study 2: Antimicrobial Activity
A comparative study on various triazole derivatives highlighted the antimicrobial efficacy of compounds similar to this compound against resistant bacterial strains . The study concluded that modifications in the triazole structure could enhance antimicrobial potency.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Structurally analogous compounds differ primarily in the substituents on the triazole ring and the aryl groups attached to the acetamide moiety. Key examples include:
Key Observations :
- Aryl Group Effects: Substitutions like phenoxy (in ) or nitro (in AM31 ) introduce electronic effects, altering solubility and bioactivity.
- Heterocyclic Modifications : Pyridine-containing analogs (e.g., AS111 ) exhibit improved anti-inflammatory activity, suggesting heterocycles optimize pharmacodynamic profiles.
Key Observations :
- Yield Optimization : Allyl-substituted triazoles (e.g., 6a ) achieve higher yields (65–83%) compared to chlorophenyl derivatives, likely due to steric hindrance in the latter.
- Melting Points : Chlorophenyl and nitro-substituted compounds generally exhibit higher melting points (>160°C), correlating with crystallinity and stability .
Anti-Inflammatory Activity
- Target Compound vs. AS111 : The structurally similar AS111 (N-(3-methylphenyl) analog) demonstrated 1.28-fold higher anti-inflammatory activity than diclofenac sodium in rat formalin edema models, suggesting that methyl groups enhance potency .
- Chlorophenyl vs. Pyridinyl : Pyridine-containing analogs (e.g., AS111) showed superior activity to chlorophenyl derivatives, possibly due to improved hydrogen bonding with cyclooxygenase-2 (COX-2) .
Anti-Exudative Activity
- Substituent Impact : Derivatives with electron-withdrawing groups (e.g., nitro in AM31 ) or methoxy (as in ) exhibited enhanced anti-exudative effects compared to the target compound’s dimethylphenyl group.
Enzyme Inhibition
- Reverse Transcriptase Inhibition: Hydroxyphenyl-substituted triazoles (AM31, AM33, AM34 ) displayed nanomolar-range inhibition constants (Ki) against HIV-1 reverse transcriptase, outperforming nevirapine. The target compound’s chlorophenyl group may lack the hydroxyl group critical for this interaction.
Pharmacophore and Binding Interactions
- Hydrophobic Interactions : The 2,3-dimethylphenyl group in the target compound likely engages in hydrophobic interactions, similar to the 3-methylphenyl group in AS111, which forms 12 hydrophobic contacts with COX-2 .
- Polar Interactions : Analogs with hydroxyl or nitro groups (e.g., AM31 ) participate in hydrogen bonding, enhancing binding affinities to enzymes like reverse transcriptase.
Preparation Methods
Cyclization of Acyl Thiosemicarbazides
The triazole ring is typically synthesized via cyclization of acyl thiosemicarbazide derivatives. Starting from 2-chlorobenzoic acid, the initial step involves esterification with ethanol in the presence of concentrated sulfuric acid to yield ethyl 2-chlorobenzoate. Subsequent treatment with hydrazine hydrate produces the corresponding hydrazide, which reacts with carbon disulfide (CS₂) and potassium hydroxide (KOH) to form potassium dithiocarbazinate. Cyclization under reflux with hydrazine hydrate generates the 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol intermediate.
Key Reaction Conditions:
- Esterification: Ethanol, H₂SO₄, 12-hour reflux.
- Hydrazide Formation: Hydrazine hydrate, 8-hour reflux.
- Cyclization: Hydrazine hydrate, ethanol, 6-hour reflux.
Alternative Route via Isothiocyanate Condensation
An alternative method involves condensation of acyl hydrazides with aromatic isothiocyanates. For example, ethyl acetate derivatives react with bromoethyl acetate to form intermediate esters, which are converted to acyl hydrazides using hydrazine monohydrate. Cyclization with substituted isothiocyanates in ethanol under basic conditions (e.g., NaOH) yields the triazole-thiol derivative. This route offers flexibility in introducing diverse substituents at the triazole’s 5th position.
Example Reaction:
$$
\text{Acyl hydrazide} + \text{Aryl isothiocyanate} \xrightarrow{\text{EtOH, NaOH}} \text{Triazole-thiol intermediate}
$$
Yield: 65–78%.
Functionalization with Sulfanyl and Acetamide Groups
Thioether Formation
The sulfanyl (-S-) group is introduced via nucleophilic substitution. The triazole-thiol intermediate reacts with 2-chloro-N-(2,3-dimethylphenyl)acetamide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. This step requires anhydrous conditions to prevent hydrolysis of the chloroacetamide.
Optimized Parameters:
Synthesis of 2-Chloro-N-(2,3-Dimethylphenyl)Acetamide
The acetamide side chain is prepared by reacting 2,3-dimethylaniline with chloroacetyl chloride in benzene under reflux. Triethylamine (Et₃N) is added to scavenge HCl, ensuring smooth amide bond formation.
Reaction Scheme:
$$
\text{2,3-Dimethylaniline} + \text{ClCH₂COCl} \xrightarrow{\text{Et₃N, benzene}} \text{2-Chloro-N-(2,3-dimethylphenyl)acetamide}
$$
Yield: 88–92%.
Spectral Characterization and Analytical Data
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Optimization Strategies for Industrial Scalability
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. For example, cyclization steps achieve 90% yield in 15 minutes at 150°C.
Flow Chemistry
Continuous flow systems enhance reproducibility for large-scale production. A 10-fold increase in throughput has been reported for analogous triazole derivatives.
Challenges and Troubleshooting
Byproduct Formation
Excess hydrazine hydrate may lead to dihydrotriazole impurities. Purification via column chromatography (silica gel, ethyl acetate/hexane) resolves this.
Solvent Selection
Polar aprotic solvents (DMF, DMSO) improve solubility but complicate removal. Switching to acetonitrile in later stages facilitates isolation.
Q & A
Q. What synthetic routes are commonly employed to prepare 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide?
The compound is typically synthesized via condensation reactions. For example, 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol is reacted with 2-chloro-N-(2,3-dimethylphenyl)acetamide under basic conditions (e.g., KOH/ethanol). Purification involves column chromatography (silica gel, ethyl acetate/hexane), followed by recrystallization. Structural confirmation is achieved via NMR and mass spectrometry .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
X-ray crystallography (for definitive stereochemical assignment), - and -NMR (to confirm substituent positions), and FT-IR (to identify functional groups like -NH and C=O) are essential. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC with UV detection (C18 column, acetonitrile/water gradient) .
Q. How can researchers determine the solubility profile of this compound for in vitro assays?
Use the shake-flask method: dissolve the compound in a range of solvents (e.g., DMSO, ethanol, PBS) at 25°C, centrifuge, and quantify supernatant concentration via UV-Vis spectroscopy. Hansen solubility parameters can predict compatibility with formulation excipients .
Q. What in vitro assays are suitable for preliminary pharmacological evaluation?
Enzyme inhibition assays (e.g., COX-2 or kinase targets) using fluorometric/colorimetric readouts. Cell-based assays (e.g., anti-inflammatory activity in RAW 264.7 macrophages) with TNF-α/IL-6 ELISA. Dose-response curves (IC) and cytotoxicity (MTT assay) are mandatory .
Q. How should stability studies be designed under varying pH and temperature conditions?
Conduct accelerated stability testing: incubate the compound in buffers (pH 1.2–9.0) at 40°C/75% RH for 28 days. Monitor degradation via HPLC and identify byproducts using LC-MS. Arrhenius kinetics predict shelf-life .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data across studies?
Replicate experiments with standardized protocols (e.g., cell line authentication, consistent compound batches). Use orthogonal assays (e.g., SPR for binding affinity vs. functional assays) to confirm mechanisms. Meta-analysis of literature data with attention to variables like solvent/DMSO concentration .
Q. How can computational methods optimize the compound’s pharmacokinetic properties?
Apply quantitative structure-activity relationship (QSAR) models to predict logP, solubility, and metabolic stability. Molecular dynamics (MD) simulations assess membrane permeability. Docking studies (AutoDock Vina) identify key binding interactions with targets like COX-2 .
Q. What experimental designs improve synthetic yield while minimizing side products?
Use Design of Experiments (DoE), such as fractional factorial designs, to optimize reaction parameters (temperature, catalyst loading, solvent polarity). Response surface methodology (RSM) identifies ideal conditions. Real-time monitoring via FT-IR or Raman spectroscopy reduces byproduct formation .
Q. How are selective biological targets identified amid structurally similar off-target proteins?
Perform competitive binding assays with fluorescent probes (e.g., FP assays) or CRISPR-Cas9 knockouts to validate target specificity. Proteome-wide affinity profiling (thermal shift assays or pulldown/MS) identifies off-target interactions .
Q. What advanced methodologies validate analytical techniques for regulatory compliance?
Follow ICH Q2(R1) guidelines: validate HPLC methods for specificity, linearity (R > 0.995), accuracy (recovery 98–102%), and precision (%RSD < 2%). Cross-validate with LC-MS/MS for trace impurity detection. Include inter-laboratory reproducibility tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
